molecular formula C25H24N4O4 B14110749 (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea

(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea

Cat. No.: B14110749
M. Wt: 444.5 g/mol
InChI Key: OYUHLPDLDQTSHI-UHFFFAOYSA-N
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Description

(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Methoxyphenethyl Group: The methoxyphenethyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Urea Derivative: The final step involves the reaction of the quinazolinone derivative with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions may target the carbonyl groups in the quinazolinone core.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl groups, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, these compounds may be explored for their therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores.

    Methoxyphenethyl Derivatives: Compounds with similar methoxyphenethyl groups.

Uniqueness

The uniqueness of (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-[3-[2-(3-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C25H24N4O4/c1-32-19-9-5-7-17(15-19)13-14-29-23(21-11-3-4-12-22(21)27-25(29)31)28-24(30)26-18-8-6-10-20(16-18)33-2/h3-12,15-16H,13-14H2,1-2H3,(H2,26,28,30)

InChI Key

OYUHLPDLDQTSHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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